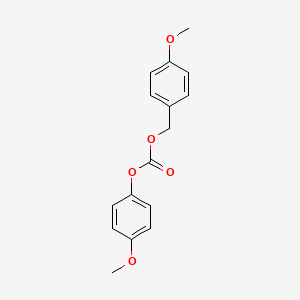
(4-Methoxyphenyl) (4-methoxyphenyl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 171046 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of molecules that are being studied for their biological and chemical activities.
Métodos De Preparación
The synthesis of NSC 171046 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
NSC 171046 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 171046 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 171046 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of other chemical compounds or materials.
Mecanismo De Acción
The mechanism of action of NSC 171046 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. Understanding the precise mechanism of action is crucial for determining the potential therapeutic applications of this compound.
Comparación Con Compuestos Similares
NSC 171046 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or biological activities. By comparing NSC 171046 with these compounds, researchers can better understand its potential advantages and limitations.
Conclusion
NSC 171046 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Propiedades
Número CAS |
31558-44-8 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) (4-methoxyphenyl)methyl carbonate |
InChI |
InChI=1S/C16H16O5/c1-18-13-5-3-12(4-6-13)11-20-16(17)21-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
MLUOTZNIXXJXAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
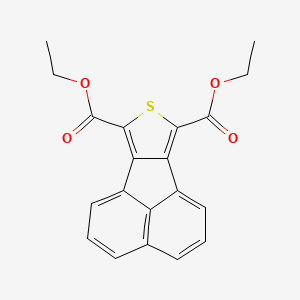

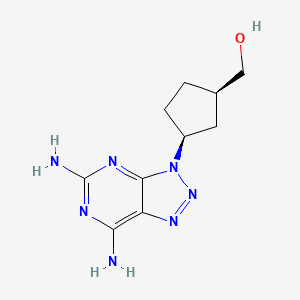


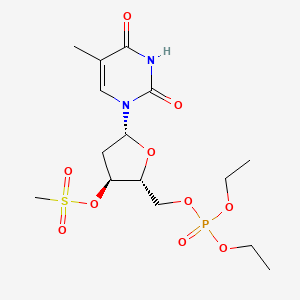
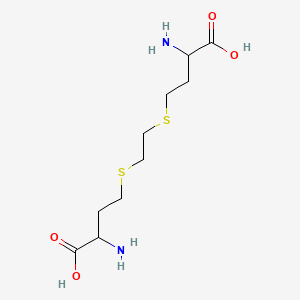


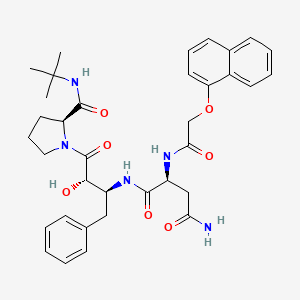

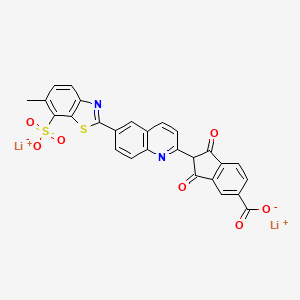
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
